Equivalent AGPS Inhibitory Potency Without Chiral Complexity vs. Parent Hit ZINC-69435460
Compound 1a inhibits AGPS with an estimated Ki of ~500 nM, matching the potency of the parent screening hit ZINC-69435460 (Ki ~500 nM) [1]. Critically, 1a achieves this equipotency while lacking the chiral methyl substituent present on the linker of ZINC-69435460, thereby eliminating the need for enantioselective synthesis, chiral separation, and stereochemical quality control [2].
| Evidence Dimension | AGPS enzyme inhibition (Ki) |
|---|---|
| Target Compound Data | Ki ~500 nM |
| Comparator Or Baseline | ZINC-69435460: Ki ~500 nM |
| Quantified Difference | ≈ identical potency; 1a lacks a chiral center, offering simpler synthesis and analytical characterization |
| Conditions | Radioactivity-based enzymatic assay using recombinant AGPS |
Why This Matters
For procurement, compound 1a delivers equivalent target engagement to the screening hit but with dramatically reduced synthetic burden and no risk of batch-to-batch stereochemical variability.
- [1] Piano V, Benjamin DI, Valente S, et al. ACS Chem Biol. 2015;10(11):2589-2597. (in text: 'The molecule demonstrated to be as effective in AGPS inhibition as ZINC-69435460 (estimated Ki ~500 nM).') View Source
- [2] Piano V, Benjamin DI, Valente S, et al. ACS Chem Biol. 2015;10(11):2589-2597. (in text: '1a it is more attractive as lead compound since it lacks a chiral center due to the elimination of a methyl-substituent.'). View Source
